2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Description
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2-fluorophenyl substituent at position 6 and a 3,4-dihydroisoquinoline moiety linked via an oxoethyl chain at position 2 of the pyridazinone core. Its molecular formula is C₂₂H₁₉FN₃O₃, with a molecular weight of 392.41 g/mol (estimated from structural analogs in ).
Properties
Molecular Formula |
C21H18FN3O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H18FN3O2/c22-18-8-4-3-7-17(18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-5-1-2-6-16(15)13-24/h1-10H,11-14H2 |
InChI Key |
MAEYEOUTLQVMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the oxoethyl group: This step often involves the use of an acylating agent such as acetyl chloride or acetic anhydride.
Formation of the pyridazinone ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate diketones.
Attachment of the fluorophenyl group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one. For instance, compounds with similar dihydroisoquinoline cores have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against colorectal and breast cancer cells .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in cancer metabolism or progression. The mechanism of action involves binding to active sites of enzymes, potentially modulating their activity. For example, pyridazinone derivatives have been reported to inhibit aldo-keto reductase AKR1C3, a target in cancer research . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the Dihydroisoquinoline Moiety: Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Introduction of the Oxoethyl Group: This is often done using acylating agents such as acetyl chloride or acetic anhydride.
- Formation of the Pyridazinone Ring: Accomplished through cyclization reactions with hydrazine derivatives and diketones.
These synthetic routes not only provide insights into the compound's formation but also highlight its potential for modification to enhance biological activity .
Future Research Directions
Given its promising biological activities, further investigations are warranted to explore:
- Mechanistic Studies: Understanding the exact pathways through which this compound exerts its effects on cancer cells.
- In Vivo Studies: Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) Studies: Identifying modifications that could enhance potency or selectivity against specific cancer types.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-fluorophenyl group distinguishes the target compound from analogs with para -fluoro or methoxy substitutions. For example:
- 6-(4-fluoro-2-methoxyphenyl) analog (): Molecular formula C₂₂H₂₀FN₃O₃ (393.42 g/mol) highlights the impact of substituent positioning on steric and electronic properties.
Table 1: Substituent Effects on Phenyl Ring
Heterocyclic Core and Side-Chain Modifications
Variations in the heterocyclic core and side chains influence pharmacological profiles:
- Pyridazinone vs. Pyrimidinone: describes 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one (C₁₃H₁₄N₄O), where the pyridazinone core is replaced with a pyrimidinone, reducing ring size and altering hydrogen-bonding capacity.
- Piperazine vs. Dihydroisoquinoline Side Chains: ’s 6-(2-chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one replaces the dihydroisoquinoline with a piperazine moiety, likely affecting solubility and receptor selectivity.
Table 2: Core and Side-Chain Modifications
Research Implications
While explicit pharmacological data are absent in the evidence, structural comparisons suggest:
- Fluorine Positioning : Ortho-fluorine (target compound) may enhance metabolic stability compared to para-fluoro analogs.
- Heterocyclic Side Chains: Dihydroisoquinoline moieties (target compound) could improve CNS penetration versus piperazine derivatives.
- Salt Forms : Hydrochloride salts () may offer superior solubility compared to free bases.
Further studies should prioritize in vitro assays to evaluate binding affinity (e.g., serotonin or dopamine receptors) and ADMET properties.
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 254.28 g/mol. The structure features a pyridazinone core linked to a dihydroisoquinoline moiety, which is significant for its biological properties.
Research indicates that this compound may act primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. COX-2 inhibitors are known for their role in reducing inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Inhibition Studies
In vitro studies have shown that the compound exhibits significant inhibitory activity against COX-2 with an IC50 value in the low micromolar range. For instance, similar compounds have demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-1 and COX-2 isoenzymes . This suggests that the compound could be a potent anti-inflammatory agent.
Biological Activity Data
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-1 Inhibition | 4.5 | |
| COX-2 Inhibition | 0.52 | |
| Anti-inflammatory | 64.28% inhibition |
Case Studies and Research Findings
- Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential use in treating inflammatory diseases .
- Selectivity Profile : Comparative studies with established COX inhibitors like Celecoxib revealed that this compound exhibits higher selectivity towards COX-2 over COX-1, which is beneficial in minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
- Structural Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the dihydroisoquinoline structure can enhance COX-2 selectivity without compromising potency. This opens avenues for further optimization of the compound for better therapeutic outcomes .
Future Directions
The promising results from initial studies warrant further investigation into the pharmacokinetics and long-term safety profile of this compound. Future research should focus on:
- Detailed pharmacological profiling in various disease models.
- Exploration of combination therapies with other anti-inflammatory agents.
- Clinical trials to assess efficacy and safety in human populations.
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining the crystal structure. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., using methanol/water mixtures) .
- Collecting diffraction data with a STOE IPDS 2 diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement using least-squares methods (e.g., SHELXL) to achieve R-factors < 0.05 .
Example Crystallographic Data (from ):
| Parameter | Value |
|---|---|
| Crystal system | Triclinic (P1) |
| Unit cell dimensions | a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å |
| Angles | α = 73.489°, β = 71.309°, γ = 83.486° |
| Volume | 1171.87 ų |
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Core scaffold assembly: Start with a pyridazinone backbone functionalized at the 6-position with a 2-fluorophenyl group via Suzuki coupling .
- Side-chain introduction: React the pyridazinone with 3,4-dihydroisoquinoline derivatives using carbodiimide coupling agents (e.g., EDCI/HOBt) to attach the 2-oxoethyl group .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity via HPLC (>98%) .
Q. How can in vitro biological activity be assessed for this compound?
Methodological Answer:
- Platelet aggregation assays: Use ADP-induced platelet aggregation in human plasma (IC₅₀ determination) .
- Inotropic activity evaluation: Employ isolated guinea pig atria to measure contractile force changes .
- Dose-response curves: Analyze using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can intermolecular interactions in the crystal lattice be analyzed to predict solubility and stability?
Methodological Answer:
- Hirshfeld surface analysis: Quantify hydrogen bonding (e.g., N–H⋯O, C–H⋯F) and π-π stacking using CrystalExplorer .
- Energy frameworks: Calculate interaction energies (electrostatic, dispersion) to assess lattice stability .
- Solubility prediction: Correlate interaction strengths with dissolution profiles in polar solvents .
Q. What computational methods are suitable for studying binding affinity to biological targets?
Methodological Answer:
Q. How can environmental degradation pathways of this compound be evaluated?
Methodological Answer:
- Hydrolysis studies: Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS .
- Photolysis experiments: Expose to UV light (254 nm) and identify byproducts using HRMS .
- Ecotoxicity assessment: Use Daphnia magna acute toxicity tests (48-h LC₅₀) to gauge environmental risk .
Contradictions and Considerations
- Synthetic yields: and report different coupling efficiencies for fluorophenyl groups. Optimize reaction conditions (e.g., catalyst loading, temperature) based on target substituents .
- Biological activity: While highlights antiplatelet effects, environmental studies () suggest potential ecotoxicity. Balance pharmacological efficacy with environmental safety in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
